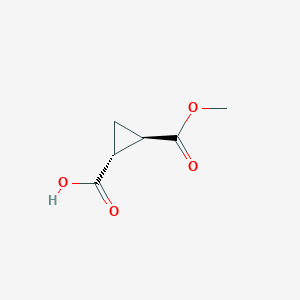

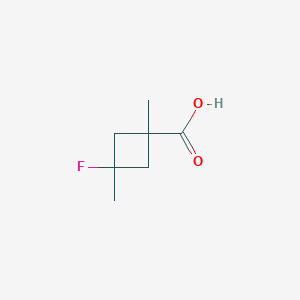

![molecular formula C9H18N2 B8012540 1,9-Diazaspiro[5.5]undecane](/img/structure/B8012540.png)

1,9-Diazaspiro[5.5]undecane

Overview

Description

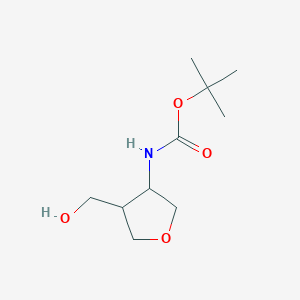

1,9-Diazaspiro[5.5]undecanes are dipiperidines spirofused at position 2 of one piperidine ring and at position 4 of the other . They have been studied for their biological activity and potential use in the treatment of various disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders .

Synthesis Analysis

The synthesis of 1,9-Diazaspiro[5.5]undecane derivatives has been reported in the literature . For example, 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have been synthesized and studied for their inhibitory activity against dengue virus type 2 .Molecular Structure Analysis

The molecular structure of 1,9-Diazaspiro[5.5]undecane involves two piperidine rings spirofused at positions 2 and 4 . The majority of the compounds studied include an arene ring commonly fused at positions 4 and 5 of the diazaspiro core .Scientific Research Applications

Bioactivity and Synthesis in Medical Applications : Blanco-Ania et al. (2017) reviewed the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, including those fused with arenes and heteroarenes or containing a carbonyl group at position 2. They noted potential uses in treating obesity, pain, immune system disorders, cell signaling issues, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

Drug Discovery Scaffolds : Jenkins et al. (2009) synthesized novel spiro scaffolds inspired by bioactive natural products, including 1,9-diazaspiro[5.5]undecane, using ring-closing metathesis (RCM) as a key step. These scaffolds serve as building blocks for developing a library of potential drug candidates (Jenkins et al., 2009).

Chemokine-Mediated Disease Treatment : Norman (2007) described the use of 1,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists, with potential applications in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Antihypertensive Agents : Clark et al. (1983) prepared 41 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones and tested them for antihypertensive properties in rats. They found that certain compounds demonstrated significant activity, suggesting their potential as antihypertensive agents (Clark et al., 1983).

Synthesis Techniques for Derivatives : Parameswarappa and Pigge (2011) described a method for constructing 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization of 4-substituted pyridines. This process involves in situ activation of the pyridine ring followed by addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Development of Antagonists for Therapeutic Applications : Yang et al. (2009) discovered novel series of 3,9-diazaspiro[5.5]undecane CCR5 antagonists, highlighting their antiviral activities and potential as pharmacologically relevant agents (Yang et al., 2009).

Catalyst-Free Synthesis for Heterocycles : Aggarwal et al. (2014) synthesized diazaspiro compounds via a double Michael addition reaction, without the need for a catalyst. This method offers efficient production with high yields in a short time (Aggarwal, Vij, & Khurana, 2014).

Photophysical Studies and TDDFT Calculations : Aggarwal and Khurana (2015) conducted photophysical studies and solvatochromic analysis on diazaspiro compounds, using TDDFT calculations to explore their spectral properties. This research aids in understanding the electronic and optical properties of these compounds (Aggarwal & Khurana, 2015).

Chronic Kidney Disease Treatment : Kato et al. (2014) identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase inhibitors, with potential for treating chronic kidney diseases. Their research highlights the oral bioavailability and therapeutic potential of these compounds (Kato et al., 2014).

Glycoprotein IIb-IIla Antagonists for Platelet Aggregation Inhibition : Smyth et al. (2001) synthesized novel glycoprotein IIb-IIla antagonists containing the 3,9-diazaspiro[5.5]undecane nucleus. These compounds exhibit potent activity as platelet aggregation inhibitors, demonstrating the versatility of spirocyclic structures in medical applications (Smyth et al., 2001).

Mechanism of Action

The mechanism of action of 1,9-Diazaspiro[5.5]undecane derivatives has been studied in the context of their biological activity. For instance, docking calculations identified NS5-methyltransferase as the most probable target for a series of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives .

Future Directions

properties

IUPAC Name |

1,9-diazaspiro[5.5]undecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-6-11-9(3-1)4-7-10-8-5-9/h10-11H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTAYZVSYHTRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2(C1)CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,9-Diazaspiro[5.5]undecane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

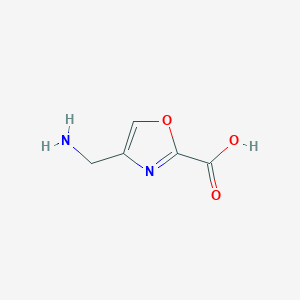

![Methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate](/img/structure/B8012465.png)

![Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate](/img/structure/B8012475.png)

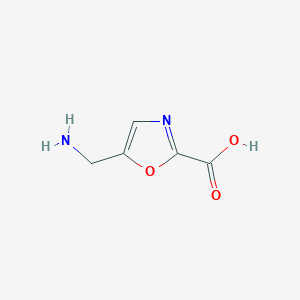

![Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8012548.png)